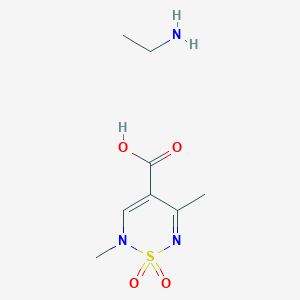

2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid;ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,5-Dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine (1:1)” is a chemical compound with the molecular formula C8H15N3O4S . It has an average mass of 249.287 Da and a monoisotopic mass of 249.078323 Da .

Synthesis Analysis

The synthesis of 1,2,6-thiadiazine-1,1-dioxides was first reported using sulfamide with alpha and beta diketones . More recently, derivatives of 1,2,6-thiadiazine-1,1-dioxide have been reported .Molecular Structure Analysis

The structure of the compound was determined by the single crystal X-ray diffraction method . The molecule is not planar and the thiadiazine ring is essentially orthogonal to the plane passing through the aromatic ring . The dihedral angle between the thiadiazine ring and the aromatic ring is 93.72° .Scientific Research Applications

Antimicrobial Applications

- Antibacterial Properties : A study by Bhatt et al. (2013) synthesized novel derivatives of 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine, demonstrating promising antibacterial activity, especially against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. These findings suggest potential applications in treating bacterial infections (Bhatt et al., 2013).

Chemical Synthesis and Reactions

Conformational and Hydrolysis Studies : Alkorta et al. (1996) investigated the conformations and hydrolysis reactions of 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine derivatives, providing insights into their chemical behavior and potential modifications for various applications (Alkorta et al., 1996).

Synthesis of N-alkylated Derivatives : Goya et al. (1981) focused on the reactivity and N-alkylation of 1,2,6-thiadiazine 1,1-dioxide derivatives, important for the development of new chemical compounds with varied applications (Goya et al., 1981).

Potential Inhibitors and Catalytic Applications

Inhibition of Enzymes : Meyer and Skibo (1979) synthesized novel fused thiadiazine dioxide compounds, exploring their role as potential inhibitors of enzymes like xanthine oxidase and guanase, which could be significant in medical and biochemical research (Meyer & Skibo, 1979).

Catalysis in Organic Synthesis : Alberola et al. (1991) reported on the use of β-amino and β-chloro α,β-unsaturated ketones with sulfamides, forming thiadiazine derivatives. This has implications for catalysis in organic synthesis processes (Alberola et al., 1991).

Structural and Molecular Studies

- X-Ray Crystallography and Molecular Structure : The work by Chivers et al. (1998) on the molecular structure of 3,5-dimethyl-1,4-dichloro-1,2,6-thiadiazine-1-oxide, a related compound, using X-ray crystallography, contributes to understanding the structural aspects of these compounds (Chivers et al., 1998).

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

It is known that many functional groups attached to the ring structure of similar compounds are responsible for their activity . For instance, a halo group at the 7 and 8 positions of the ring has been found to yield active compounds .

Biochemical Pathways

Compounds with a similar structure have been found to interact with a variety of biochemical pathways, depending on the functional groups attached to the ring .

Result of Action

Compounds with a similar structure have been found to exhibit a wide range of therapeutic activities .

Biochemical Analysis

Biochemical Properties

Related compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation

Cellular Effects

Related compounds have shown significant inhibitory effects on cell proliferation

Molecular Mechanism

It is likely that the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other thiadiazine derivatives .

Properties

IUPAC Name |

2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid;ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S.C2H7N/c1-4-5(6(9)10)3-8(2)13(11,12)7-4;1-2-3/h3H,1-2H3,(H,9,10);2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTILOFCROBQOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN.CC1=NS(=O)(=O)N(C=C1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride](/img/structure/B2450987.png)

![N-(3,4-dimethoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2450988.png)

![N-(4-bromophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2450992.png)

![n-{[4-(Aminomethyl)-6-hydroxypyrimidin-2-yl]methyl}-2-nitrobenzene-1-sulfonamide](/img/structure/B2450993.png)

![3-allyl-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2451001.png)

![[4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid](/img/structure/B2451002.png)

![3-Azabicyclo[3.3.1]nonan-1-ylmethanol;hydrochloride](/img/structure/B2451003.png)